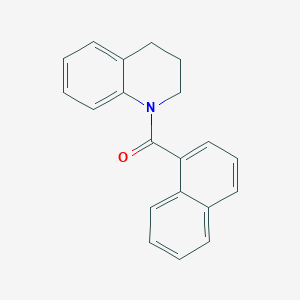
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid is a synthetic organic compound that belongs to the class of amino acids It features a fluorinated indole moiety, which is a common structural motif in many biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and protected amino acids.
Coupling Reaction: The indole derivative is coupled with the amino acid using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Deprotection: Protective groups on the amino acid are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are used under mild conditions.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products
The major products formed from these reactions include oxindole derivatives, secondary amines, and substituted indole compounds.
Applications De Recherche Scientifique
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(2-Amino-3-(5-chloro-1H-indol-3-yl)propanamido)acetic acid
- (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid
Uniqueness
(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.
Propriétés
Numéro CAS |
918957-35-4 |
|---|---|
Formule moléculaire |
C13H14FN3O3 |
Poids moléculaire |
279.27 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H14FN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1 |
Clé InChI |
DHBXVKIJEMLBHF-JTQLQIEISA-N |
SMILES isomérique |
C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N |
SMILES canonique |
C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)

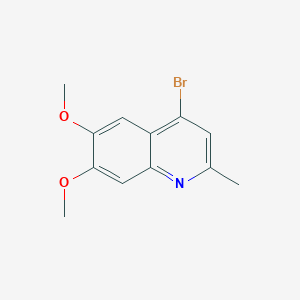

![2-(1-Ethoxyhexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11841334.png)
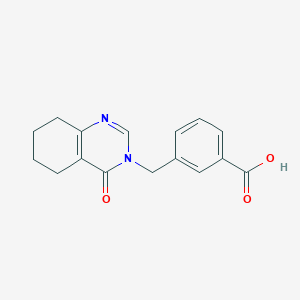
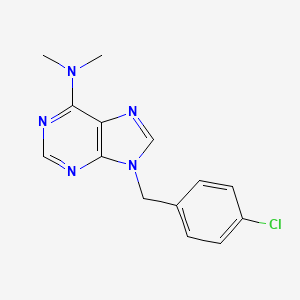
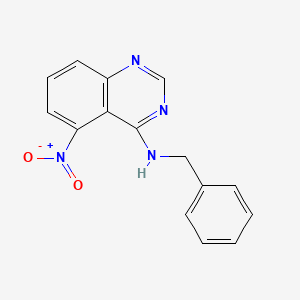


![8-Hydroxy-3-methylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B11841377.png)
![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)

